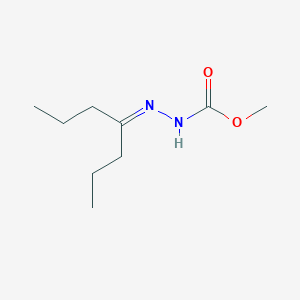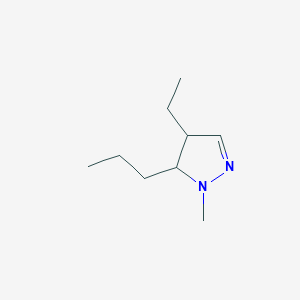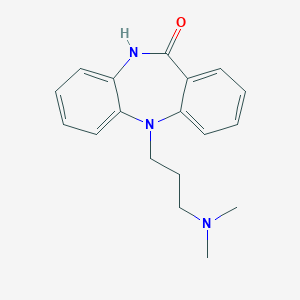
3-Pyridinemethanamine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinemethanamine 1-oxide, also known as 3-Aminomethylpyridine-N-oxide, is a chemical compound with the molecular formula C6H8N2O . It has a molecular weight of 124.14 g/mol.
Synthesis Analysis
The synthesis of 3-Pyridinemethanamine 1-oxide involves the oxidation of pyridines and tertiary amines to corresponding N-oxides . A typical procedure involves adding 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane to a solution of pyridine derivative or tertiary amine in acetonitrile . The reaction mixture is stirred at room temperature for an appropriate time, after which it is diluted with toluene and water . The aqueous layer, which contains the product, is separated and evaporated under reduced pressure .Molecular Structure Analysis
The molecular structure of 3-Pyridinemethanamine 1-oxide consists of a pyridine ring with a methanamine group attached to the 3-position of the ring . The oxygen atom is attached to the nitrogen atom of the methanamine group, forming the N-oxide .Chemical Reactions Analysis
The primary chemical reaction involving 3-Pyridinemethanamine 1-oxide is its synthesis from 3-Pyridinemethanamine . This involves the oxidation of the amine group to form the N-oxide .Physical And Chemical Properties Analysis
3-Pyridinemethanamine 1-oxide has a molecular weight of 124.14 g/mol. Its density is 1.18 . The boiling point is predicted to be 354.2±17.0 °C .Wissenschaftliche Forschungsanwendungen
Computational Chemistry
- Application Summary: 3-Aminomethylpyridine-N-oxide is used in computational studies of the structures and energetics of amine N-oxides, including pyridine N-oxides, trimethylamine N-oxide, bridgehead bicyclic amine N-oxides, and lactam N-oxides .
- Methods of Application: The computations employed the B3LYP/6-31G* and M06/6-311G+ (d,p) models and comparisons were also made between the results of the HF 6-31G*, B3LYP/6-31G**, B3PW91/6-31G*, B3PW91/6-31G**, and the B3PW91/6-311G+ (d,p) models .
- Results: The range of calculated N-O bond dissociation energies (BDE) (actually enthalpies) was about 40 kcal/mol .
Organic Synthesis
- Application Summary: 3-Aminomethylpyridine-N-oxide is used as an oxidant in various organic transformations .
- Methods of Application: The compound is used in the oxidation of terminal alkynes to 1,2-dicarbonyls in the absence of any acid additives and under mild conditions . It is also used in the transition-metal-free oxidation of amides to provide α-keto amides and α-hydroxy amides .
- Results: The methods provide highly valuable motifs in good to excellent yields and stereoselectivities with high functional group tolerance .
Nanomaterials
- Application Summary: While not directly mentioned, 3-Aminomethylpyridine-N-oxide could potentially be used in the synthesis of nanomaterials .
- Methods of Application: The specific methods of application in this field would depend on the type of nanomaterial being synthesized and the desired properties .
- Results: The results would vary greatly depending on the specific application and the type of nanomaterial being synthesized .
Nucleophilic and Electrophilic Reactions
- Application Summary: 3-Aminomethylpyridine-N-oxide is more reactive as nucleophiles and as electrophiles, compared to the corresponding pyridines .
- Methods of Application: The compound is used in various ring substitution reactions that are more readily accessible than on typically more sluggish pyridines .
- Results: The results would vary greatly depending on the specific application and the type of reaction being performed .
Nanotechnology
- Application Summary: While not directly mentioned, 3-Aminomethylpyridine-N-oxide could potentially be used in the synthesis of nanomaterials .
- Methods of Application: The specific methods of application in this field would depend on the type of nanomaterial being synthesized and the desired properties .
- Results: The results would vary greatly depending on the specific application and the type of nanomaterial being synthesized .
Safety And Hazards
Eigenschaften
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBULFLYPLSCKRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinemethanamine 1-oxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














